1-cyclopentanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied for its potential as a CDK2 inhibitor, which makes it a target for cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopentyl group attached to a piperazino group, which is further attached to a triazolo[4,5-d]pyrimidin-7-yl group. The 3-methoxyphenyl group is attached to the 3-position of the triazolo ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cyclocondensation Processes : Research on cyclocondensation of related compounds highlights innovative synthetic routes leading to various heterocyclic derivatives. These methods are crucial for developing new pharmaceuticals and materials with potential applications in medicinal chemistry and material science (Desenko et al., 1998).
Biological Activities and Applications
- Antimicrobial Activities : Some derivatives of triazoles have been synthesized and evaluated for their antimicrobial properties. This research is vital for discovering new antibiotics to combat resistant microbial strains (Bektaş et al., 2007).
- Tubulin Polymerization Inhibition : Compounds derived from phenoxazine and phenothiazine, with phenylpiperazine moiety, have shown potent inhibition of tubulin polymerization. This activity is associated with antiproliferative properties against cancer cell lines, indicating potential applications in cancer therapy (Prinz et al., 2017).
Drug Development and Synthesis
- Enzyme Inhibitors : A focus on synthesizing multifunctional amides as therapeutic agents suggests their potential in treating diseases like Alzheimer’s. These compounds have shown moderate enzyme inhibitory activities and mild cytotoxicity, indicating their applicability in drug development for neurodegenerative disorders (Hassan et al., 2018).
- PET Tracers for Parkinson’s Disease : Efforts to synthesize PET tracers for imaging LRRK2 enzyme in Parkinson’s disease highlight the application of related compounds in diagnostic imaging. Such tracers can aid in understanding the disease pathology and development of targeted treatments (Wang et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-30-17-8-4-7-16(13-17)28-20-18(24-25-28)19(22-14-23-20)26-9-11-27(12-10-26)21(29)15-5-2-3-6-15/h4,7-8,13-15H,2-3,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBZWXGSNLPIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.